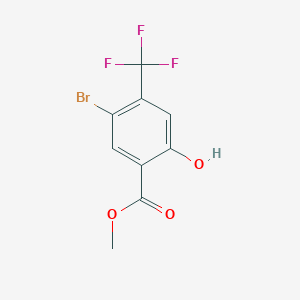

Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate

Description

Properties

IUPAC Name |

methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O3/c1-16-8(15)4-2-6(10)5(3-7(4)14)9(11,12)13/h2-3,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFAKQPQSRXDSBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661002 | |

| Record name | Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131587-92-2 | |

| Record name | Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131587-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, in-depth overview of a reliable and efficient two-step synthesis for Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate. This compound is a valuable substituted salicylic acid derivative, a class of molecules frequently utilized as building blocks in medicinal chemistry and materials science due to the versatile reactivity of its functional groups. This document details the underlying chemical principles, a step-by-step experimental protocol, mechanistic insights, and the necessary characterization and safety protocols. The synthesis proceeds via an initial Fischer esterification of 2-hydroxy-4-(trifluoromethyl)benzoic acid, followed by a highly regioselective electrophilic aromatic bromination.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of the target molecule, this compound, is logically approached via a two-step sequence from a commercially available starting material. A retrosynthetic analysis reveals a straightforward pathway:

-

Disconnecting the Bromine: The C-Br bond at the 5-position can be retrosynthetically cleaved, identifying a bromination reaction as the final step. The precursor would be Methyl 2-hydroxy-4-(trifluoromethyl)benzoate.

-

Disconnecting the Ester: The methyl ester can be traced back to its corresponding carboxylic acid via a standard esterification reaction. This identifies 2-hydroxy-4-(trifluoromethyl)benzoic acid as the logical starting material.

This forward-synthetic approach is advantageous as it utilizes stable, readily available precursors and employs well-understood, high-yielding chemical transformations.

Caption: Retrosynthetic analysis of the target compound.

Mechanistic Principles and Regioselectivity

A thorough understanding of the reaction mechanisms is critical for optimizing conditions and explaining the observed product distribution.

Step 1: Acid-Catalyzed Fischer Esterification

The first step involves the conversion of a carboxylic acid to a methyl ester using methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). This is an equilibrium-controlled reaction.[1] The mechanism proceeds as follows:

-

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination: The elimination of water regenerates the carbonyl group, forming the protonated ester.

-

Deprotonation: The final step is the deprotonation of the ester to yield the final product and regenerate the acid catalyst.

To drive the equilibrium towards the product side, an excess of the alcohol (methanol) is typically used as the solvent.[2]

Step 2: Regioselective Electrophilic Aromatic Bromination

The second step is the core strategic transformation: the introduction of a bromine atom onto the aromatic ring. This is a classic example of electrophilic aromatic substitution (SEAr).[3] The regioselectivity—the specific placement of the bromine at the C5 position—is dictated by the combined electronic effects of the three substituents already on the ring:

-

-OH (Hydroxyl) Group: A powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance.

-

-CF₃ (Trifluoromethyl) Group: A strongly deactivating group and a meta-director due to its powerful electron-withdrawing inductive effect.

-

-COOCH₃ (Methyl Ester) Group: A deactivating group and a meta-director due to both inductive and resonance electron-withdrawal.

Justification for C5-Bromination: The hydroxyl group's activating and directing effect is dominant. It directs the incoming electrophile (Br⁺) to the positions ortho and para to it. The para position (C4) is already occupied by the -CF₃ group. This leaves the two ortho positions, C3 and C5.

-

Attack at C3: This position is sterically hindered by the adjacent, bulky methyl ester group at C2.

-

Attack at C5: This position is sterically accessible. Furthermore, placing the bromine at C5 is also electronically favorable as it is meta to both deactivating groups (-CF₃ and -COOCH₃).

Therefore, the electrophilic attack by the bromonium ion (or its equivalent) occurs almost exclusively at the C5 position, leading to the desired product with high regioselectivity.[4]

Caption: Overall synthetic workflow diagram.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure. All laboratory work should be conducted by trained personnel with appropriate safety measures in place.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | CAS No. | Notes |

| 2-Hydroxy-4-(trifluoromethyl)benzoic acid | 206.12 | 328-90-5 | Starting Material |

| Methanol (Anhydrous) | 32.04 | 67-56-1 | Solvent/Reagent |

| Sulfuric Acid (Conc.) | 98.08 | 7664-93-9 | Catalyst |

| N-Bromosuccinimide (NBS) | 177.98 | 128-08-5 | Brominating Agent |

| Acetonitrile (Anhydrous) | 41.05 | 75-05-8 | Solvent |

| Sodium Bicarbonate (Sat. Soln.) | 84.01 | 144-55-8 | Workup |

| Ethyl Acetate | 88.11 | 141-78-6 | Extraction Solvent |

| Magnesium Sulfate (Anhydrous) | 120.37 | 7487-88-9 | Drying Agent |

Step 1: Synthesis of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-4-(trifluoromethyl)benzoic acid (10.3 g, 50.0 mmol).

-

Reagent Addition: Add anhydrous methanol (100 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (1.5 mL) with stirring.

-

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, allow the mixture to cool to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.

-

Extraction: Pour the concentrated mixture into 200 mL of ice-cold water and transfer to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-hydroxy-4-(trifluoromethyl)benzoate as a solid or oil.[5][6] The product can be used in the next step without further purification if deemed sufficiently pure by TLC or ¹H NMR.

Step 2:

-

Reaction Setup: In a 250 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve the Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (11.0 g, 50.0 mmol) from the previous step in anhydrous acetonitrile (100 mL).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (9.34 g, 52.5 mmol, 1.05 eq) to the solution in portions over 15 minutes. A slight exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

-

Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.[3][7]

Characterization of Final Product

The identity and purity of the synthesized this compound (CAS: 1131587-92-2) should be confirmed using standard analytical techniques.[3]

| Property | Expected Value |

| Molecular Formula | C₉H₆BrF₃O₃ |

| Molecular Weight | 299.04 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~10.5-11.0 (s, 1H, Ar-OH), δ ~8.1 (s, 1H, Ar-H), δ ~7.3 (s, 1H, Ar-H), δ ~3.95 (s, 3H, -OCH₃). Note: Predicted values based on structure. |

| ¹⁹F NMR (CDCl₃) | A single resonance corresponding to the -CF₃ group. |

| Mass Spectrometry | [M]+ at m/z ≈ 298/300 (characteristic bromine isotope pattern). |

Safety and Handling Precautions

This synthesis involves hazardous materials and should only be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Sulfuric Acid: Is highly corrosive and can cause severe burns. Handle with extreme care.

-

N-Bromosuccinimide (NBS): Is a corrosive solid, a strong oxidizer, and a lachrymator.[8][9] It can cause severe skin and eye irritation or burns. Avoid inhalation of dust and prevent contact with skin and eyes. It may react violently with combustible materials.

-

Solvents: Methanol, ethyl acetate, and acetonitrile are flammable and toxic. Avoid inhalation and contact.

All waste materials should be disposed of according to institutional and local environmental regulations.

References

- 1. 1131587-92-2|this compound|BLD Pharm [bldpharm.com]

- 2. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Methyl 5-bromo-2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.es [fishersci.es]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physico-chemical Properties of Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate

Abstract

This technical guide provides a comprehensive overview of the physico-chemical properties of Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate, a halogenated and trifluoromethylated derivative of salicylic acid. This document is intended for researchers, scientists, and professionals in the fields of drug discovery, medicinal chemistry, and materials science. The guide delves into the structural characteristics, predicted and known physical properties, spectral data analysis, a plausible synthetic pathway, and potential applications of this compound, underpinned by established scientific principles and methodologies.

Introduction: The Significance of Fluorinated Salicylates

Salicylic acid and its derivatives have long been cornerstones in medicinal chemistry. The introduction of fluorine-containing moieties, such as the trifluoromethyl group, into organic molecules can profoundly alter their physico-chemical and biological properties. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates to their targets[1]. When combined with halogenation, these substitutions can lead to compounds with unique electronic and steric properties, making them valuable synthons and potential bioactive molecules. This compound is a compound of interest at the intersection of these structural modifications, suggesting potential for novel applications in pharmaceuticals and agrochemicals[2][3]. This guide aims to consolidate the available and predicted data for this compound, providing a critical resource for its further investigation and application.

Molecular Structure and Identification

The foundational step in understanding the properties of a molecule is a thorough characterization of its structure.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; a [label=""]; b [label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label="O"]; h [label="H"]; i [label="Br"]; j [label="C"]; k [label="F"]; l [label="F"]; m [label="F"]; n [label="C"]; o [label="O"]; p [label="O"]; q [label="CH3"];

// Benzene ring a -- b; b -- c; c -- d; d -- e; e -- f; f -- a;

// Substituents a -- g [pos="1.5,1.5!"]; g -- h; b -- i [pos="2.5,0!"]; c -- j [pos="1.5,-1.5!"]; j -- k; j -- l; j -- m; f -- n [pos="-1.5,1.5!"]; n -- o; n -- p; p -- q;

// Double bonds in ring edge [style=invis]; a -- c; c -- e; e -- a; } Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| CAS Number | 1131587-92-2 | [4][5][6][7] |

| Molecular Formula | C₉H₆BrF₃O₃ | [4][5][6] |

| Molecular Weight | 299.04 g/mol | [4][5] |

| IUPAC Name | This compound | [4] |

| InChI | InChI=1S/C9H6BrF3O3/c1-16-8(15)4-2-6(10)5(3-7(4)14)9(11,12,13)/h2-3,14H,1H3 | [8] |

| InChIKey | ZFAKQPQSRXDSBA-UHFFFAOYSA-N | [4][6] |

| SMILES | COC(=O)C1=CC(=C(C=C1O)C(F)(F)F)Br | [4][5] |

Physico-chemical Properties

A comprehensive understanding of a compound's physico-chemical properties is paramount for its application in research and development. The data presented herein is a combination of predicted values from computational models and information inferred from supplier data.

Table 2: Summary of Physico-chemical Properties

| Property | Value | Method | Source |

| Physical State | White Solid | Visual Inspection | Inferred from supplier data |

| Melting Point | > 5 °C | - | Inferred from storage temperature |

| Boiling Point | 287.4 ± 40.0 °C | Predicted | [9][10] |

| Density | 1.704 ± 0.06 g/cm³ | Predicted | [9][10] |

| pKa (phenolic OH) | 8.20 ± 0.23 | Predicted | [9][10] |

| Solubility | No data available | - | - |

Experimental Determination Protocols

For researchers seeking to experimentally validate these properties, the following standard protocols are recommended.

The melting point can be accurately determined using a Differential Scanning Calorimeter (DSC).

Protocol:

-

Calibrate the DSC instrument using indium and zinc standards.

-

Accurately weigh 1-3 mg of the sample into an aluminum pan and hermetically seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen atmosphere.

-

The melting point is determined as the onset temperature of the melting endotherm.

A qualitative to semi-quantitative assessment of solubility in various solvents is crucial for handling and formulation.

Protocol:

-

Add a small, known amount (e.g., 1 mg) of the compound to a vial.

-

Add a known volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol, DMSO, acetone).

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect for complete dissolution.

-

If dissolved, incrementally add more solute until saturation is reached to estimate the solubility.

-

If not fully dissolved, the compound can be classified as sparingly soluble or insoluble in that solvent.

Spectral Analysis (Predicted)

To date, no experimentally determined spectra for this compound have been published. The following sections provide predicted spectral characteristics based on the known effects of the constituent functional groups and analysis of similar structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the hydroxyl proton.

-

Aromatic Protons (δ 7.0-8.0 ppm): Two signals are expected in the aromatic region, each integrating to one proton. The proton ortho to the hydroxyl group is expected to be the most downfield due to deshielding effects. The proton ortho to the bromine atom will also be downfield.

-

Methyl Protons (δ 3.8-4.0 ppm): A sharp singlet integrating to three protons is expected for the methyl ester group.

-

Hydroxyl Proton (δ 10.0-12.0 ppm): A broad singlet is anticipated for the phenolic hydroxyl proton, the chemical shift of which will be concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (δ 165-175 ppm): The ester carbonyl carbon is expected to appear in this region.

-

Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

Trifluoromethyl Carbon (δ 120-130 ppm): The carbon of the CF₃ group will be observed as a quartet with a large coupling constant.

-

Methyl Carbon (δ 50-55 ppm): The methyl ester carbon will give a signal in this range.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups.

-

O-H Stretch (phenolic): A broad band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (aromatic and aliphatic): Bands around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

C=O Stretch (ester): A strong, sharp absorption band around 1700-1730 cm⁻¹.

-

C=C Stretch (aromatic): Several bands in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: Strong absorptions in the 1000-1350 cm⁻¹ region.

-

C-Br Stretch: A band in the 500-600 cm⁻¹ region.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak.

-

Molecular Ion (M⁺): A pair of peaks at m/z 298 and 300, with approximately equal intensity, characteristic of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes)[11][12].

-

Fragmentation: Common fragmentation pathways for methyl benzoates include the loss of the methoxy group (-OCH₃, M-31) and the loss of the entire methoxycarbonyl group (-COOCH₃, M-59). The presence of the bromine and trifluoromethyl groups will also influence the fragmentation pattern[8][9][13][14].

Synthesis Pathway

A plausible synthetic route to this compound involves a two-step process starting from 2-hydroxy-4-(trifluoromethyl)benzoic acid.

Step 1: Bromination of 2-hydroxy-4-(trifluoromethyl)benzoic acid

The first step is the regioselective bromination of the aromatic ring. The hydroxyl group is an activating ortho-, para-director, while the carboxylic acid and trifluoromethyl groups are deactivating meta-directors. The position para to the hydroxyl group is already substituted, and the position ortho to the hydroxyl group and meta to the other deactivating groups is sterically hindered. Therefore, bromination is expected to occur at the 5-position, which is ortho to the hydroxyl group and meta to the deactivating groups.

Protocol:

-

Dissolve 2-hydroxy-4-(trifluoromethyl)benzoic acid in a suitable solvent such as glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature.

-

Stir the reaction mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoic acid.

Step 2: Fischer Esterification

The synthesized carboxylic acid can then be esterified to the methyl ester using a standard Fischer esterification protocol.

Protocol:

-

Suspend 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Reactivity and Potential Applications

The unique combination of functional groups in this compound imparts specific reactivity and suggests several potential applications.

Reactivity

-

Ester Group: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.

-

Phenolic Hydroxyl Group: The hydroxyl group can be alkylated or acylated. Its acidity (predicted pKa ≈ 8.20) allows for deprotonation with a suitable base to form a phenoxide, which can then act as a nucleophile.

-

Aromatic Ring: The electron-withdrawing nature of the bromine, trifluoromethyl, and ester groups makes the aromatic ring susceptible to nucleophilic aromatic substitution under certain conditions. The bromine atom can also participate in cross-coupling reactions, such as Suzuki or Stille couplings, to form more complex molecules.

Potential Applications

-

Medicinal Chemistry: As a derivative of salicylic acid, this compound is a candidate for investigation as an anti-inflammatory, analgesic, or antipyretic agent. The presence of the trifluoromethyl group is known to enhance the anti-inflammatory properties of salicylates[3]. It can also serve as a key intermediate in the synthesis of more complex drug molecules[1].

-

Agrochemicals: Halogenated and trifluoromethylated aromatic compounds are widely used as herbicides, fungicides, and insecticides. The structural motifs present in this molecule suggest potential utility in the development of new agrochemicals[2].

-

Materials Science: The unique electronic properties conferred by the substituents could make this compound and its derivatives of interest in the synthesis of novel organic electronic materials.

Conclusion

This compound is a multifaceted molecule with a rich potential for further research and application. This technical guide has synthesized the available and predicted data on its physico-chemical properties, providing a foundational resource for scientists and researchers. While experimental validation of the predicted data is essential, the information presented herein offers valuable insights into the handling, characterization, and potential utility of this compound. The proposed synthetic pathway and the discussion of its reactivity and potential applications are intended to stimulate further investigation into this promising area of chemical science.

References

- 1. mdpi.com [mdpi.com]

- 2. Variable-temperature FTIR investigation of a laterally substituted ferroelectric liquid-crystalline benzoate - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 4-trifluoromethyl derivatives of salicylate, triflusal and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-trifluoromethyl derivatives of salicylate, triflusal and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. echemi.com [echemi.com]

- 7. 1131587-92-2|this compound|BLD Pharm [bldpharm.com]

- 8. This compound CAS#: 1131587-92-2 [m.chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rsc.org [rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. methyl 2-bromo-4-hydroxy-5-(trifluoromethyl)benzoate | 2091538-89-3 [chemicalbook.com]

- 14. 5-BroMo-2-hydroxy-4-trifluoroMethyl-benzoic acid [chemicalbook.com]

An In-depth Technical Guide to the Characterization of Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate (CAS 1131587-92-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate, identified by CAS number 1131587-92-2, is a halogenated and trifluoromethylated derivative of salicylic acid. Its multifaceted structure, incorporating a bromine atom and a trifluoromethyl group, suggests a potential for unique physicochemical properties and biological activities. The trifluoromethyl moiety is known to enhance metabolic stability and cell permeability of drug candidates, while the brominated phenolic scaffold is a feature in various biologically active compounds.[1] This guide provides a comprehensive framework for the synthesis, purification, and characterization of this compound. It further outlines a strategic workflow for the preliminary assessment of its biological activities, with a focus on its potential as an antioxidant and anticancer agent. The protocols and methodologies described herein are designed to be self-validating, providing researchers with a robust starting point for the exploration of this intriguing molecule.

Introduction: The Scientific Rationale

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl group (-CF3), in particular, can significantly enhance a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] When combined with a brominated salicylic acid framework, as seen in this compound, the resulting molecule presents several compelling avenues for investigation. Substituted salicylic acid derivatives have a long history of therapeutic applications, and their novel analogs are continually being explored for a range of activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4]

This guide serves as a detailed roadmap for the initial scientific investigation of this compound. We will first delineate a plausible synthetic route and the subsequent analytical characterization. Following this, we will propose a tiered approach to evaluating its biological potential, starting with fundamental antioxidant assays and progressing to cell-based anticancer screening. The overarching goal is to equip researchers with the foundational knowledge and detailed protocols necessary to unlock the therapeutic promise of this compound.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 2-hydroxy-4-(trifluoromethyl)benzoic acid: electrophilic aromatic bromination followed by esterification.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Bromination of 2-Hydroxy-4-(trifluoromethyl)benzoic Acid

This protocol is adapted from established methods for the bromination of deactivated aromatic compounds.[5]

-

To a solution of 2-hydroxy-4-(trifluoromethyl)benzoic acid in a suitable solvent (e.g., acetic acid or a halogenated solvent), add N-bromosuccinimide (NBS) in stoichiometric amounts.

-

Catalytic amounts of a strong acid, such as sulfuric acid, can be added to facilitate the electrophilic substitution.

-

The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched with water, and the crude product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoic acid.

Step 2: Esterification to this compound

This is a standard Fischer esterification protocol.

-

The crude 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoic acid is dissolved in an excess of methanol.

-

A catalytic amount of concentrated sulfuric acid is added.

-

The mixture is refluxed for several hours and monitored by TLC.

-

After completion, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

The organic layer is dried and concentrated to give the crude product.

-

Purification is achieved by column chromatography on silica gel.

Physicochemical and Spectroscopic Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound.

| Property | Description |

| CAS Number | 1131587-92-2 |

| Molecular Formula | C₉H₆BrF₃O₃ |

| Molecular Weight | 299.04 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, methanol, and ethyl acetate. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts and coupling constants will be indicative of the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR will provide information on all the carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.[6]

-

¹⁹F NMR: The fluorine NMR will show a singlet for the -CF₃ group, providing a clear confirmation of its presence.[7][8]

Mass Spectrometry (MS)

The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at M and M+2.[9][10] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Biological Activity Assessment: A Strategic Workflow

The structural features of this compound suggest potential as both an antioxidant and an anticancer agent. The following workflow provides a systematic approach to investigating these possibilities.

Caption: A tiered workflow for the biological evaluation of new chemical entities.[11][12]

Phase 1: In Vitro Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. The initial assessment of this compound's antioxidant capacity can be performed using standard, cost-effective colorimetric assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [2][5][13]

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

-

In a 96-well plate, add serial dilutions of the test compound.

-

Add a methanolic solution of DPPH to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (typically around 517 nm).

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value. Ascorbic acid or Trolox can be used as a positive control.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay [2][14][15]

-

Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and incubating in the dark.

-

Dilute the ABTS radical solution with a suitable buffer to obtain a specific absorbance at a set wavelength (e.g., 734 nm).

-

Add serial dilutions of the test compound to the ABTS radical solution.

-

After a short incubation period, measure the absorbance.

-

Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) or IC₅₀ value.

Phase 2: In Vitro Anticancer Screening

The antiproliferative activity of the compound can be assessed against a panel of human cancer cell lines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [16][17][18]

-

Seed cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a wavelength around 570 nm.

-

Calculate the percentage of cell viability and determine the IC₅₀ value. Doxorubicin can be used as a positive control.

Phase 3: Preliminary Mechanistic Studies

Based on the initial findings, preliminary mechanistic studies can be designed.

Nrf2 Signaling Pathway Activation

Many phenolic compounds exert their antioxidant effects by activating the Nrf2 signaling pathway.[[“]][20][21]

-

Treat cells with the test compound at a non-toxic concentration.

-

After incubation, lyse the cells and collect the protein.

-

Perform Western blotting to analyze the expression levels of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1). An increase in the expression of these proteins would suggest activation of this protective pathway.

Safety and Handling

As with any new chemical entity, this compound should be handled with appropriate safety precautions.

-

Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Consult the Safety Data Sheet (SDS) if available from a commercial supplier. In its absence, treat the compound as potentially hazardous.

Conclusion

This compound is a compound of significant interest for further research in medicinal chemistry and drug discovery. This guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and initial biological evaluation. The proposed workflow is designed to be logical and efficient, allowing researchers to systematically explore the potential of this molecule. The insights gained from these foundational studies will be crucial in determining the future direction of research and development for this and structurally related compounds.

References

- 1. Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)benzoates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. scilit.com [scilit.com]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. spectrabase.com [spectrabase.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A Workflow for Identifying Metabolically Active Chemicals to Complement in vitro Toxicity Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. consensus.app [consensus.app]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Profile of Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate

This guide provides an in-depth analysis of the spectroscopic characteristics of Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate, a compound of interest in synthetic chemistry and drug discovery. The structural complexity and functional group assortment of this molecule give rise to a unique spectroscopic fingerprint. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of experimentally published spectra, this guide will utilize predicted data to elucidate the structural features of the molecule, grounded in the fundamental principles of each spectroscopic technique.

Molecular Structure and Predicted Spectroscopic Data

The structure of this compound incorporates several key functional groups that dictate its spectroscopic behavior: a benzene ring, a hydroxyl group, a bromine atom, a trifluoromethyl group, and a methyl ester.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.95 | s | - |

| H-6 | 7.70 | s | - |

| -OH | 5.5 - 6.5 | br s | - |

| -OCH₃ | 3.95 | s | - |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 169.5 |

| C-2 | 155.0 |

| C-4 | 135.0 (q, J ≈ 30 Hz) |

| C-6 | 133.0 |

| C-3 | 118.0 |

| C-1 | 115.0 |

| C-5 | 112.0 |

| -CF₃ | 123.0 (q, J ≈ 275 Hz) |

| -OCH₃ | 52.5 |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Medium | O-H stretch (phenolic) |

| 3050 | Weak | C-H stretch (aromatic) |

| 2960 | Weak | C-H stretch (methyl) |

| 1725 | Strong | C=O stretch (ester) |

| 1600, 1480 | Medium | C=C stretch (aromatic) |

| 1300 - 1100 | Strong | C-F stretch (trifluoromethyl) |

| 1250 | Strong | C-O stretch (ester) |

| 680 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Abundance (%) | Assignment |

| 298/300 | High | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |

| 267/269 | Medium | [M - OCH₃]⁺ |

| 239/241 | Low | [M - COOCH₃]⁺ |

| 219 | Low | [M - Br]⁺ |

| 69 | High | [CF₃]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei.[1][2]

Foundational Principles of NMR

The principle of NMR relies on the fact that atomic nuclei with an odd number of protons or neutrons possess a quantum mechanical property called spin.[1] When placed in an external magnetic field, these nuclei can align with or against the field, creating two energy states. The energy difference between these states corresponds to the radiofrequency region of the electromagnetic spectrum. By applying a radiofrequency pulse, the nuclei can be excited from the lower to the higher energy state. The subsequent relaxation and emission of energy are detected and translated into an NMR spectrum.[3]

The precise resonance frequency of a nucleus is influenced by its chemical environment, a phenomenon known as the chemical shift. Electron-withdrawing groups deshield a nucleus, causing it to resonate at a higher frequency (downfield), while electron-donating groups shield the nucleus, causing it to resonate at a lower frequency (upfield).[3]

Experimental Protocol for NMR Spectroscopy

Interpretation of Predicted Spectra

-

¹H NMR: The two aromatic protons, H-3 and H-6, are predicted to appear as singlets due to the lack of adjacent protons. The electron-withdrawing trifluoromethyl and bromo groups are expected to deshield these protons, shifting them downfield. The phenolic hydroxyl proton signal is anticipated to be a broad singlet, and its chemical shift can be concentration-dependent. The methyl ester protons will appear as a sharp singlet around 3.95 ppm.

-

¹³C NMR: The carbonyl carbon of the ester is the most deshielded carbon, appearing at the lowest field. The aromatic carbons exhibit a range of chemical shifts influenced by the various substituents. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, as will the trifluoromethyl carbon itself, but with a much larger coupling constant.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas.[4] It is a powerful tool for identifying the functional groups present in a molecule.

Foundational Principles of FTIR

FTIR spectroscopy works by shining a beam of infrared light containing many frequencies at once through a sample and measuring how much of that beam is absorbed.[5] The absorption of infrared radiation causes molecular vibrations, such as stretching and bending of chemical bonds. Each type of bond vibrates at a characteristic frequency, and therefore, the absorption of specific frequencies of IR radiation can be used to identify the corresponding functional groups.[6]

Experimental Protocol for FTIR Spectroscopy

Interpretation of Predicted Spectrum

The predicted IR spectrum shows a broad absorption band for the O-H stretch of the phenolic group. The strong absorption at 1725 cm⁻¹ is characteristic of the C=O stretch of the ester. The presence of the trifluoromethyl group is indicated by strong C-F stretching bands between 1300 and 1100 cm⁻¹. The aromatic C=C stretching vibrations and the C-Br stretch are also expected to be present at their characteristic frequencies.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[7] It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing fragmentation patterns.

Foundational Principles of MS

In a mass spectrometer, a sample is first vaporized and then ionized.[8] A common method for ionization is electron ionization (EI), where high-energy electrons bombard the sample molecules, knocking off an electron to form a molecular ion (M⁺).[9] These molecular ions are often unstable and fragment into smaller, charged species. The ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a magnetic or electric field. A detector then records the abundance of each ion at a specific m/z value, generating a mass spectrum.[9][10]

Experimental Protocol for Mass Spectrometry

Interpretation of Predicted Spectrum

The mass spectrum of this compound is expected to show a prominent molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 298 and 300. Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) to give peaks at m/z 267/269, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give peaks at m/z 239/241. The loss of the bromine atom would result in a peak at m/z 219. A peak at m/z 69, corresponding to the stable trifluoromethyl cation ([CF₃]⁺), is also anticipated.

Conclusion

The predicted spectroscopic data for this compound provides a comprehensive framework for the structural elucidation of this molecule. The distinct signals in the ¹H and ¹³C NMR spectra, the characteristic absorption bands in the IR spectrum, and the unique fragmentation pattern in the mass spectrum all contribute to a detailed understanding of its chemical architecture. This guide serves as a valuable resource for scientists working with this compound, providing both the expected data and the fundamental principles required for its interpretation.

References

- 1. microbenotes.com [microbenotes.com]

- 2. Protein NMR Spectroscopy: Principles and Practice - John Cavanagh - Google Books [books.google.co.ck]

- 3. ijirset.com [ijirset.com]

- 4. Fourier-transform infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 5. jascoinc.com [jascoinc.com]

- 6. What is Fourier Transform Infrared Spectroscopy? | Agilent [agilent.com]

- 7. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 8. compoundchem.com [compoundchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]

An In-depth Technical Guide to the Synthesis of Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate is a key building block in medicinal chemistry and drug discovery, finding application in the synthesis of a variety of pharmacologically active molecules. Its utility stems from the unique combination of functional groups on the benzene ring: a hydroxyl group, a bromine atom, a trifluoromethyl group, and a methyl ester. This arrangement provides multiple points for chemical modification, allowing for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthetic routes to this valuable compound, with a focus on the selection of starting materials and the rationale behind the chosen reaction conditions.

Synthetic Strategies and Starting Materials

The synthesis of this compound can be approached in a logical, stepwise manner. The most common and efficient pathway begins with a commercially available starting material, 2-hydroxy-4-(trifluoromethyl)benzoic acid . This precursor already contains the key hydroxyl and trifluoromethyl functionalities in the desired positions. The synthesis then proceeds through two primary transformations: esterification of the carboxylic acid and subsequent regioselective bromination of the aromatic ring.

The order of these steps is crucial for a successful synthesis. Performing the esterification first is generally preferred as it protects the carboxylic acid group and can influence the regioselectivity of the subsequent bromination step.

Experimental Protocols

Part 1: Esterification of 2-hydroxy-4-(trifluoromethyl)benzoic acid

The conversion of the carboxylic acid to its corresponding methyl ester is typically achieved through a Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol.

Reaction Scheme:

A simplified reaction scheme for the Fischer esterification.

Detailed Step-by-Step Methodology:

-

To a solution of 2-hydroxy-4-(trifluoromethyl)benzoic acid (1.0 eq) in methanol (10-20 vol), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the excess methanol.

-

Pour the residue into ice-cold water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 vol).

-

Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-hydroxy-4-(trifluoromethyl)benzoate as a crude product, which can be purified by recrystallization or column chromatography if necessary.

Rationale for Experimental Choices:

-

Excess Methanol: The use of excess methanol serves as both the reactant and the solvent, driving the equilibrium of the Fischer esterification towards the product side.[1][2]

-

Sulfuric Acid Catalyst: Concentrated sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the nucleophilic attack by methanol.[3][4][5]

-

Aqueous Work-up: The aqueous work-up is essential to remove the acid catalyst and any unreacted starting material. The sodium bicarbonate wash neutralizes the acidic components, while the brine wash helps to remove any residual water from the organic layer.

Part 2: Regioselective Bromination of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

The second step involves the electrophilic aromatic substitution to introduce a bromine atom onto the benzene ring. The position of bromination is directed by the existing substituents.

Directing Effects of Substituents:

The regioselectivity of the bromination is governed by the electronic effects of the substituents already present on the aromatic ring:

-

-OH (Hydroxyl) group: A strong activating group and an ortho, para-director.

-

-CF3 (Trifluoromethyl) group: A strong deactivating group and a meta-director.

-

-COOCH3 (Methyl Ester) group: A deactivating group and a meta-director.

Considering these directing effects, the hydroxyl group will have the most significant influence, directing the incoming electrophile (bromine) to the positions ortho and para to it. The position para to the hydroxyl group is already occupied by the trifluoromethyl group. Therefore, the bromination is expected to occur at the position ortho to the hydroxyl group, which is the C5 position.

Reaction Scheme:

A simplified reaction scheme for the regioselective bromination.

Detailed Step-by-Step Methodology:

-

Dissolve Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (1.0 eq) in a suitable solvent, such as glacial acetic acid or a chlorinated solvent like dichloromethane.

-

To this solution, add a brominating agent such as N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at room temperature. Alternatively, a solution of bromine in acetic acid can be used.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

-

Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (to quench any unreacted bromine), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Rationale for Experimental Choices:

-

Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine as it is a solid and easier to handle, providing a slow and controlled release of bromine.[6]

-

Solvent: Acetic acid is a common solvent for bromination reactions as it is polar and can help to solvate the intermediates.

-

Sodium Thiosulfate Wash: This step is crucial for removing any excess bromine from the reaction mixture, which can otherwise lead to over-bromination or impurities.

Data Summary

| Step | Reaction | Starting Material | Key Reagents | Solvent | Typical Yield (%) |

| 1 | Esterification | 2-hydroxy-4-(trifluoromethyl)benzoic acid | Methanol, Sulfuric Acid | Methanol | 85-95 |

| 2 | Bromination | Methyl 2-hydroxy-4-(trifluoromethyl)benzoate | N-Bromosuccinimide or Bromine | Acetic Acid | 70-85 |

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental organic reactions. By starting with 2-hydroxy-4-(trifluoromethyl)benzoic acid and proceeding through an esterification followed by a regioselective bromination, the target molecule can be obtained in good overall yield. A thorough understanding of the reaction mechanisms and the directing effects of the substituents is paramount for a successful and efficient synthesis. This guide provides a solid foundation for researchers and drug development professionals to produce this valuable intermediate for their synthetic endeavors.

References

- 1. Methyl 5-BroMo-2-hydroxy-3-propionylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. mdpi.com [mdpi.com]

A Technical Guide to the Aromatic Ring Reactivity of Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate

Executive Summary

This technical guide provides an in-depth analysis of the chemical reactivity of the aromatic ring in Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate. This highly substituted benzene derivative presents a complex but predictable reactivity profile governed by the interplay of its four distinct functional groups. Our analysis indicates a dualistic nature: the ring is primed for electrophilic aromatic substitution (EAS) , predominantly at the C3 position, under the overwhelming directive influence of the powerful activating hydroxyl group. Concurrently, the molecule is highly susceptible to nucleophilic aromatic substitution (NAS) at the C5 position, where the bromine atom serves as a leaving group activated by the strong electron-withdrawing effects of the ortho-trifluoromethyl and para-methoxycarbonyl groups. This guide will dissect the electronic factors dictating these outcomes and provide exemplary protocols for researchers seeking to leverage this molecule's unique reactivity in synthetic applications.

Introduction: A Versatile Synthetic Building Block

This compound (CAS No. 1131587-92-2) is a polysubstituted aromatic compound whose structural complexity makes it a valuable intermediate in the fields of medicinal chemistry, agrochemicals, and materials science.[1] The strategic placement of a strongly activating group (-OH), a deactivating ortho/para-directing halogen (-Br), and two powerful meta-directing deactivators (-COOCH₃, -CF₃) creates a nuanced reactivity landscape. Understanding the dominant electronic influences is paramount for predicting reaction outcomes and designing rational synthetic pathways. This guide will serve as a foundational resource for scientists aiming to perform targeted modifications on this aromatic core.

Analysis of Substituent Electronic Effects

The reactivity of a substituted benzene ring is governed by the cumulative inductive and resonance effects of its substituents. These effects determine the overall electron density of the ring (activation vs. deactivation) and the position of subsequent substitutions (regioselectivity).[2]

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

| -OH (Hydroxyl) | C2 | Electron-withdrawing (-I) | Strongly electron-donating (+R) | Strongly Activating | Ortho, Para |

| -COOCH₃ (Methyl Ester) | C1 | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Strongly Deactivating | Meta |

| -CF₃ (Trifluoromethyl) | C4 | Strongly electron-withdrawing (-I) | None | Strongly Deactivating | Meta |

| -Br (Bromo) | C5 | Electron-withdrawing (-I) | Weakly electron-donating (+R) | Weakly Deactivating | Ortho, Para |

The hydroxyl group is the most powerful activating group due to its ability to donate a lone pair of electrons into the aromatic π-system via resonance, significantly increasing the electron density at the ortho and para positions.[3][4] Conversely, the trifluoromethyl group is one of the strongest deactivating groups, pulling electron density from the ring purely through a powerful inductive (-I) effect.[5][6][7] The methyl ester group deactivates through both induction and resonance.[4][8] Halogens like bromine are a unique case; they inductively withdraw electrons, thus deactivating the ring, but their lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.[5][9]

Electrophilic Aromatic Substitution (EAS): A Predictive Analysis

In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring.[10][11] The regiochemical outcome on a polysubstituted ring depends on the consensus of the directing effects.

4.1 Directing Group Analysis

The two unsubstituted positions on the ring are C3 and C6.

-

Attack at C3: This position is ortho to the powerfully activating -OH group and meta to the deactivating -COOCH₃ group. Both of these effects favor substitution at C3.

-

Attack at C6: This position is ortho to the deactivating -Br group and meta to the deactivating -CF₃ group. These effects also favor substitution at C6.

4.2 The Dominant Activator Principle

When directing effects are in competition, the outcome is dictated by the most powerful activating group present on the ring.[12][13] In this molecule, the hydroxyl group is a significantly stronger activator than any other group is a deactivator. Its influence will overpower the weaker directing effects of the other substituents. The -OH group strongly activates the positions ortho (C3) and para (C5) to itself. Since the C5 position is already occupied by bromine, electrophilic attack is overwhelmingly directed to the C3 position .

4.3 Visualization of Directing Effects

The following diagram illustrates the converging directive influences that determine the regioselectivity of electrophilic attack.

Nucleophilic Aromatic Substitution (NAS): An Alternative Reaction Pathway

Nucleophilic aromatic substitution is a distinct mechanism that becomes significant when an aromatic ring possesses a good leaving group (like a halogen) and is substituted with strong electron-withdrawing groups, particularly at the ortho and/or para positions relative to the leaving group.[14][15]

5.1 Activating Factors for NAS

The bromine atom at C5 is an excellent leaving group. Its departure is facilitated by two key substituents:

-

The -CF₃ group at C4: Positioned ortho to the bromine, its powerful inductive electron withdrawal stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

-

The -COOCH₃ group at C1: Positioned para to the bromine, its resonance and inductive electron withdrawal also contribute significantly to the stabilization of the Meisenheimer complex.

This dual activation makes the C5-Br bond highly susceptible to cleavage by strong nucleophiles (e.g., RO⁻, R₂N⁻, RS⁻).

5.2 Visualization of the NAS Mechanism

The diagram below outlines the key steps of the addition-elimination mechanism for NAS at the C5 position.

Experimental Protocols & Methodologies

The following protocols are exemplary and should be adapted based on laboratory conditions and substrate-specific reactivity.

6.1 Protocol for a Representative EAS Reaction: Nitration at C3

This procedure targets the synthesis of Methyl 5-bromo-2-hydroxy-3-nitro-4-(trifluoromethyl)benzoate .

-

Rationale: The nitration of highly activated phenols requires careful temperature control to prevent oxidation and polysubstitution. A mixture of nitric and sulfuric acid provides the necessary nitronium ion (NO₂⁺) electrophile.

-

Methodology:

-

In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve this compound (1.0 eq) in glacial acetic acid at 0°C.

-

Slowly add a pre-chilled mixture of concentrated sulfuric acid (98%, 1.1 eq) and concentrated nitric acid (70%, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 5°C.

-

After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours, monitoring the reaction progress by TLC.

-

Upon completion, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

-

6.2 Protocol for a Representative NAS Reaction: Methoxy-de-bromination at C5

This procedure targets the synthesis of Methyl 2-hydroxy-5-methoxy-4-(trifluoromethyl)benzoate .

-

Rationale: Sodium methoxide provides a strong nucleophile (CH₃O⁻) to displace the bromide at the activated C5 position. Anhydrous conditions are crucial to prevent side reactions.

-

Methodology:

-

To a solution of this compound (1.0 eq) in anhydrous DMF or DMSO, add sodium methoxide (1.5 eq) portion-wise under a nitrogen atmosphere.

-

Heat the reaction mixture to 80-100°C and stir for 4-6 hours, monitoring the disappearance of the starting material by TLC or GC-MS.

-

After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to isolate the desired product.

-

Summary of Predicted Reactivity

| Reaction Type | Key Reagents | Primary Reactive Site | Controlling Factor | Predicted Product |

| Electrophilic Aromatic Substitution (EAS) | Electrophiles (e.g., NO₂⁺, Br⁺) with Lewis/Brønsted acids | C3 (ortho to -OH) | Strong activating and directing effect of the C2-hydroxyl group. | C3-Substituted derivative |

| Nucleophilic Aromatic Substitution (NAS) | Strong Nucleophiles (e.g., RO⁻, NHR₂) | C5 (para to -COOCH₃, ortho to -CF₃) | Stabilization of the Meisenheimer intermediate by electron-withdrawing groups. | C5-Substituted derivative |

Conclusion

This compound is a molecule with a well-defined, dichotomous reactivity profile. The powerful electron-donating hydroxyl group unequivocally directs electrophiles to the C3 position, making selective functionalization via EAS a predictable and reliable strategy. Simultaneously, the concerted electron-withdrawing power of the trifluoromethyl and methyl ester groups renders the C5-bromo substituent labile towards nucleophilic displacement. This dual reactivity makes the compound an exceptionally versatile platform for the synthesis of complex, multi-functionalized aromatic molecules, offering independent control over two distinct positions on the aromatic core. Researchers can exploit these orthogonal reaction pathways to build molecular complexity efficiently, paving the way for new discoveries in drug development and materials science.

References

- 1. echemi.com [echemi.com]

- 2. Effect of Substituent on Reactivity of Benzene - Important Concepts and Tips for JEE [vedantu.com]

- 3. quora.com [quora.com]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. homework.study.com [homework.study.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]

- 13. Aromatic Reactivity [www2.chemistry.msu.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

The Strategic Integration of Trifluoromethylated Benzoates in Modern Research: A Technical Guide

Introduction: The Trifluoromethyl Group as a "Super Substituent"

In the landscape of modern chemical research, the strategic incorporation of fluorine-containing moieties has become a cornerstone for the rational design of novel molecules with enhanced properties. Among these, the trifluoromethyl (CF₃) group stands out as a "super substituent" due to its profound impact on the electronic and steric characteristics of a parent molecule.[1][2] This guide provides an in-depth technical exploration of trifluoromethylated benzoates, a class of compounds that has garnered significant attention across diverse research domains, including medicinal chemistry, agrochemical science, and materials engineering. We will delve into the fundamental principles governing their synthesis, the unique physicochemical properties they possess, and their burgeoning applications, offering a blend of theoretical insights and practical, field-proven methodologies.

The trifluoromethyl group is a potent electron-withdrawing substituent, a characteristic that dramatically influences the reactivity, acidity, and binding affinities of the benzoate scaffold.[3][4] Unlike a simple fluorine atom, the CF₃ group is treated as a purely electron-withdrawing entity, a property that chemists can leverage for precise molecular engineering.[3] This guide will elucidate the causal relationships behind the experimental choices made when working with these powerful building blocks, providing researchers, scientists, and drug development professionals with the knowledge to harness their full potential.

The Physicochemical Impact of Trifluoromethylation on Benzoates

The introduction of a trifluoromethyl group onto a benzoate ring imparts a unique constellation of properties that are highly desirable in various research applications. These properties are a direct consequence of the high electronegativity of the fluorine atoms and the overall steric bulk of the CF₃ group.[2]

Key Physicochemical Alterations:

-

Enhanced Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which is a critical parameter for improving its ability to cross biological membranes. This is a crucial factor in the design of pharmaceuticals and agrochemicals, as it directly impacts absorption and bioavailability.[5][6]

-

Increased Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. This inherent strength makes the CF₃ group exceptionally resistant to metabolic degradation by enzymes, leading to a longer biological half-life for drug candidates and increased persistence for agrochemicals.[2][6]

-

Modulation of Acidity (pKa): The potent electron-withdrawing nature of the CF₃ group lowers the pKa of the benzoic acid proton, making the corresponding acid more acidic. This can have significant implications for drug-receptor interactions and the formulation of active pharmaceutical ingredients (APIs).

-

Altered Molecular Conformation: The steric bulk of the trifluoromethyl group can influence the conformation of the molecule, which can in turn affect its binding affinity to biological targets. This steric effect can be strategically employed to enhance selectivity for a particular receptor or enzyme.

The following table summarizes some of the key physicochemical properties of representative trifluoromethylated benzoates:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n20/D) |

| Methyl 4-(trifluoromethyl)benzoate | C₉H₇F₃O₂ | 204.15 | 94-95 (at 21 mmHg) | 1.451 |

| 2-Nitro-4-trifluoromethyl methyl benzoate | C₉H₆F₃NO₄ | 265.15 | Not available | Not available |

| 3-(Trifluoromethyl)benzoic acid | C₈H₅F₃O₂ | 190.12 | Not available | Not available |

Data sourced from various chemical suppliers and databases.[7]

Synthetic Methodologies for Trifluoromethylated Benzoates

The synthesis of trifluoromethylated benzoates can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the scale of the reaction.

Direct Trifluoromethylation of Benzoic Acids

A highly effective method for the direct conversion of benzoic acids to aryl trifluoromethyl ketones involves the use of trimethyl(trifluoromethyl)silane (TMSCF₃) as the trifluoromethyl source.[1][8][9] This reaction is typically activated by an anhydride, such as trifluoroacetic anhydride (TFAA), and proceeds via a nucleophilic substitution mechanism.[8]

Experimental Protocol: Trifluoromethylation of Benzoic Acid using TMSCF₃ [8]

-

Reaction Setup: In an oven-dried 25 mL Schlenk tube, add the benzoic acid (0.2 mmol), 4-dimethylaminopyridine (DMAP) (0.5 mmol, 2.5 equiv.), and cesium fluoride (CsF) (0.5 mmol, 2.5 equiv.).

-

Reagent Addition: Under a nitrogen atmosphere, add anisole (PhOMe) (2 mL), TMSCF₃ (0.6 mmol, 3.0 equiv.), and TFAA (0.4 mmol, 2.0 equiv.).

-

Reaction Conditions: Heat the reaction mixture at 120 °C for 15 hours.

-

Work-up: Cool the mixture to room temperature and add water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 5 mL).

-

Purification: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. The crude product can be further purified by flash column chromatography on silica gel.

This protocol offers a scalable and efficient route to aryl trifluoromethyl ketones, which are valuable intermediates for further elaboration into more complex molecules.[8]

Figure 1: General workflow for the synthesis of aryl trifluoromethyl ketones.

Synthesis of Methyl 4-(trifluoromethyl)benzoate

Methyl 4-(trifluoromethyl)benzoate is a key intermediate in the synthesis of a wide range of pharmaceuticals and advanced materials.[10] Its preparation can be achieved through the esterification of 4-(trifluoromethyl)benzoic acid.

Experimental Protocol: Preparation of Methyl Benzoate (General Procedure) [11]

-

Reaction Setup: In a round-bottom flask, combine 0.1 mol of the corresponding benzoic acid and 40 mL of methanol.

-

Catalyst Addition: Carefully add 3.0 mL of concentrated sulfuric acid to the mixture.

-

Reflux: Attach a reflux condenser and heat the mixture at reflux for one hour.

-

Separation: After cooling to room temperature, the product can be isolated through extraction and purified by distillation or crystallization.

Applications in Medicinal Chemistry and Drug Discovery

The trifluoromethyl group is a privileged substituent in medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[12] Trifluoromethylated benzoates serve as crucial building blocks in the synthesis of numerous drug candidates and approved drugs.[12]

Case Study: Celecoxib and its Trifluoromethyl Analogs

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of inflammation and pain.[13] Research into trifluoromethyl analogs of celecoxib has revealed interesting pharmacological properties. For instance, a trifluoromethyl analog with significantly lower COX-2 inhibitory activity demonstrated potent anti-inflammatory effects in models of neuroinflammation, suggesting a COX-2 independent mechanism of action.[13][14] This highlights the potential for trifluoromethylated scaffolds to uncover novel biological activities. In another study, a 4-trifluoromethyl analogue of celecoxib showed greater efficacy in inhibiting arthritis compared to celecoxib itself, primarily by suppressing the activation of innate immune cells.[15]

The introduction of a trifluoromethyl group can lead to a significant increase in biological potency. For example, structure-activity relationship (SAR) studies have shown that the inclusion of a CF₃ group at the para-position of a phenolic ring can increase the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by six-fold compared to its non-fluorinated counterpart.[12]

Figure 2: Role of trifluoromethylated benzoates in the drug discovery pipeline.

Applications in Agrochemical Science

The unique properties of the trifluoromethyl group are also highly advantageous in the development of modern agrochemicals. Trifluoromethylpyridine (TFMP) derivatives, often synthesized from trifluoromethylated precursors, are widely used in crop protection.[3][16][17]

The strong electron-withdrawing nature of the CF₃ group enhances the biological activity of pesticides, and its metabolic stability ensures longer-lasting efficacy in the field.[3][17] More than 20 agrochemicals containing the TFMP moiety have been commercialized, demonstrating the significant impact of this structural motif.[3] The introduction of a trifluoromethyl group can lead to the discovery of new modes of action and overcome resistance to existing pesticides.

Applications in Materials Science

Trifluoromethylated benzoates are valuable monomers and building blocks for the synthesis of high-performance polymers with tailored properties. The incorporation of CF₃ groups into polymer backbones can significantly enhance thermal stability, chemical resistance, and optical properties, while also lowering the dielectric constant and water absorption.[18][19][20][21]

Fluorinated Polyimides:

Polyimides are a class of high-performance polymers known for their excellent thermal and mechanical properties. The introduction of trifluoromethyl groups into the polyimide structure, often via trifluoromethylated diamine or dianhydride monomers derived from benzoates, leads to materials with:

-

Enhanced Solubility: The bulky CF₃ groups disrupt polymer chain packing, leading to improved solubility in organic solvents, which facilitates processing.[19]

-

Low Dielectric Constant: The low polarizability of the C-F bond results in materials with low dielectric constants, making them suitable for applications in microelectronics.[20]

-

High Optical Transparency: Fluorinated polyimides often exhibit high optical transparency and low color, which is advantageous for optical applications.[19]

-

Reduced Water Absorption: The hydrophobic nature of the CF₃ group leads to polymers with low moisture uptake, which is crucial for maintaining their electrical and mechanical properties in humid environments.[20]

Spectroscopic Analysis of Trifluoromethylated Benzoates

The characterization of trifluoromethylated benzoates relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

¹⁹F NMR Spectroscopy: